Diethyl 2-[(2,5-dichloroanilino)methylene]malonate
Overview
Description
Diethyl 2-[(2,5-dichloroanilino)methylene]malonate is an organic compound with the molecular formula C14H15Cl2NO4 It is a derivative of malonic acid and contains a dichloroaniline moiety
Scientific Research Applications
Diethyl 2-[(2,5-dichloroanilino)methylene]malonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(2,5-dichloroanilino)methylene]malonate typically involves the condensation of diethyl malonate with 2,5-dichloroaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(2,5-dichloroanilino)methylene]malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted malonate derivatives.
Mechanism of Action
The mechanism of action of diethyl 2-[(2,5-dichloroanilino)methylene]malonate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and the nature of the target. The dichloroaniline moiety plays a crucial role in binding to the target site, while the malonate group can participate in various chemical interactions.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[(3,4-dichloroanilino)methylene]malonate
- Diethyl 2-[(4-chloroanilino)methylene]malonate
- Diethyl 2-[(2,3-dinitroanilino)methylene]malonate
Uniqueness
Diethyl 2-[(2,5-dichloroanilino)methylene]malonate is unique due to the specific positioning of the chlorine atoms on the aniline ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to other similar compounds.
Properties
IUPAC Name |
diethyl 2-[(2,5-dichloroanilino)methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-7-9(15)5-6-11(12)16/h5-8,17H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNILLDDTMJQDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)Cl)Cl)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300462 | |
Record name | 6J-009 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19056-82-7 | |
Record name | 1,3-Diethyl 2-[[(2,5-dichlorophenyl)amino]methylene]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19056-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 137121 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019056827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC137121 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6J-009 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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